
1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate, also known as DCTPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTPN is a nitrate salt of a triazole derivative that has a unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate is not fully understood, but it is believed to involve the inhibition of cell wall synthesis in microorganisms. 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has been found to target the chitin synthase enzyme, which is essential for the formation of the cell wall in fungi and bacteria. By inhibiting this enzyme, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate disrupts the cell wall synthesis process, leading to cell death.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has been found to have low toxicity and is considered to be a safe compound for laboratory experiments. However, its biochemical and physiological effects on living organisms are not well studied. Some studies have suggested that 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate may have an impact on the immune system and may induce oxidative stress in cells. Further research is needed to fully understand the effects of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has several advantages for laboratory experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate. One potential direction is the further exploration of its antimicrobial properties and its potential as a new class of antimicrobial agents. Another direction is the investigation of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate on living organisms and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate involves the reaction between 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazol-1-yl-propanone in the presence of a nitrate salt. The reaction can be carried out using various methods, including refluxing, microwave-assisted synthesis, and solvent-free synthesis. The yield of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate can vary depending on the method used, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. In material science, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and porous organic polymers. In analytical chemistry, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-propanone nitrate has been used as a derivatizing agent for the determination of various compounds, including amino acids and carbohydrates.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one;nitric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O.HNO3/c1-7(16-6-14-5-15-16)11(17)9-3-2-8(12)4-10(9)13;2-1(3)4/h2-7H,1H3;(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPJVDXKTAHRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5028365.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)
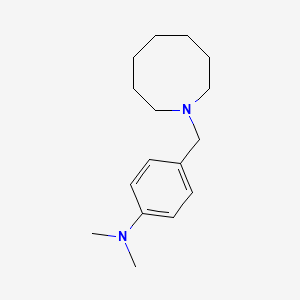
![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)
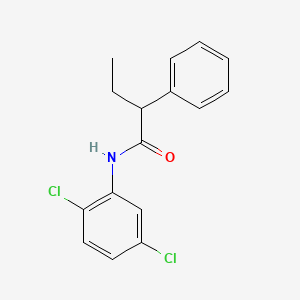
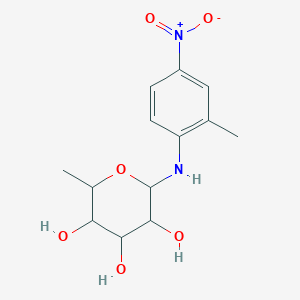
![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)
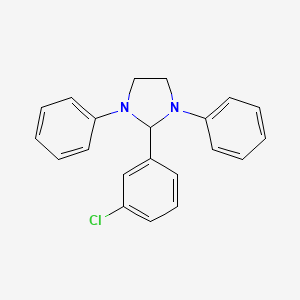
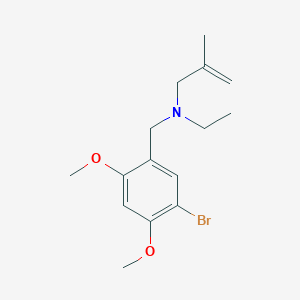
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5028444.png)
![N-[3-(4-iodophenoxy)propyl]-1-butanamine](/img/structure/B5028449.png)